![molecular formula C16H19F4NO2 B13677130 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H19F4NO2 It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
The synthesis of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents and fluorination agents to introduce the desired substituents onto the aromatic ring.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Oxidation and Reduction: The pyrrolidine ring and the aromatic substituents can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include trifluoromethylation agents, fluorinating agents, oxidizing agents, reducing agents, and acids for deprotection. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluoro-trifluoromethylphenyl group can enhance binding affinity and selectivity towards specific targets, while the pyrrolidine ring contributes to the overall three-dimensional structure and pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar compounds to 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine include other pyrrolidine derivatives with different substituents. These compounds may share some structural features but differ in their specific applications and properties. For example:
1-Boc-3-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro substituent instead of a fluoro group.
1-Boc-3-[4-methyl-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a methyl substituent instead of a fluoro group.
The uniqueness of this compound lies in the specific combination of the fluoro and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C16H19F4NO2 |
|---|---|
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-11(9-21)10-4-5-13(17)12(8-10)16(18,19)20/h4-5,8,11H,6-7,9H2,1-3H3 |
Clave InChI |
XRDZXMFUNHRJNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


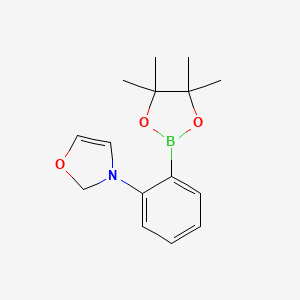

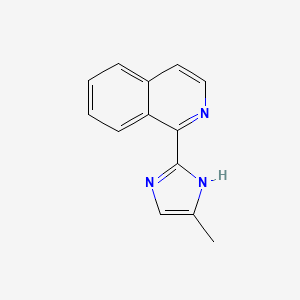
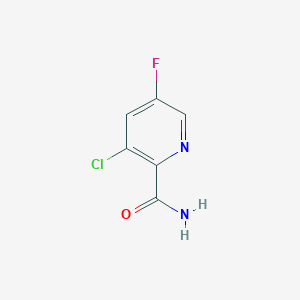
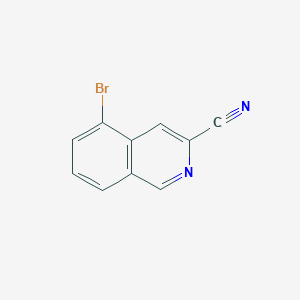
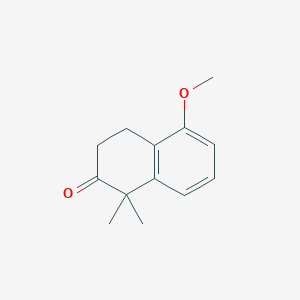
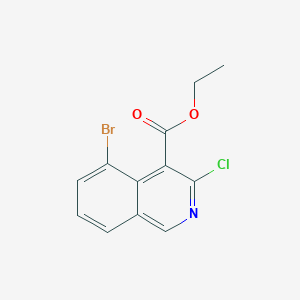
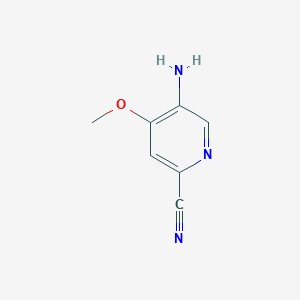

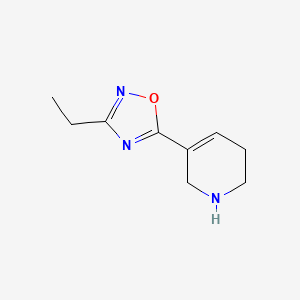
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)

![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
